molecular formula C35H54O B14507007 3-[(1-Phenylethenyl)oxy]cholestane CAS No. 64714-04-1

3-[(1-Phenylethenyl)oxy]cholestane

Cat. No.: B14507007
CAS No.: 64714-04-1
M. Wt: 490.8 g/mol
InChI Key: BUFZBQQWGJGQFF-HONXXXHTSA-N
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Description

Preparation Methods

The synthesis of 3-[(1-Phenylethenyl)oxy]cholestane can be achieved through various synthetic routes. One common method involves the reaction of cholestane derivatives with phenylethenyl groups under specific conditions. For example, cholestane-3β,5α,6β-triol can be used as a reactant, and the synthesis can be carried out using either conventional or solid-state methods . The reaction conditions typically involve the use of catalysts such as palladium and phosphine, with the reaction proceeding at elevated temperatures .

Chemical Reactions Analysis

3-[(1-Phenylethenyl)oxy]cholestane undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of the compound can lead to the formation of oxysterols, which are known to have various biological activities .

Scientific Research Applications

3-[(1-Phenylethenyl)oxy]cholestane has several scientific research applications. In chemistry, it is used as a model compound to study the behavior of cholestane derivatives. In biology and medicine, it is investigated for its potential cytotoxic effects on tumor cells. For example, cholestane-3β,5α,6β-triol, a related compound, has been shown to induce cell death in A549 cells via endoplasmic reticulum stress and autophagy activation . Additionally, the compound is used in the study of cholesterol metabolism and its role in various diseases .

Mechanism of Action

The mechanism of action of 3-[(1-Phenylethenyl)oxy]cholestane involves its interaction with cellular components, leading to various biological effects. For instance, cholestane-3β,5α,6β-triol induces cell death in A549 cells by triggering endoplasmic reticulum stress and enhancing autophagy flux . This process involves the generation of reactive oxygen species, which mediate the stress response and autophagy, ultimately leading to cell death.

Comparison with Similar Compounds

3-[(1-Phenylethenyl)oxy]cholestane can be compared with other cholestane derivatives, such as cholestane-3β,5α,6β-triol and cholestane-3β,6β-diacetoxy-5α-cholestan-5-ol. These compounds share similar structural features but differ in their functional groups and biological activities. For example, cholestane-3β,5α,6β-triol is known for its cytotoxic effects on tumor cells, while cholestane-3β,6β-diacetoxy-5α-cholestan-5-ol has been studied for its binding affinity to human serum albumin . The unique phenylethenyl group in this compound distinguishes it from other cholestane derivatives and contributes to its specific chemical and biological properties.

Properties

CAS No.

64714-04-1

Molecular Formula

C35H54O

Molecular Weight

490.8 g/mol

IUPAC Name

(8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-3-(1-phenylethenoxy)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene

InChI

InChI=1S/C35H54O/c1-24(2)11-10-12-25(3)31-17-18-32-30-16-15-28-23-29(36-26(4)27-13-8-7-9-14-27)19-21-34(28,5)33(30)20-22-35(31,32)6/h7-9,13-14,24-25,28-33H,4,10-12,15-23H2,1-3,5-6H3/t25-,28?,29?,30+,31-,32+,33+,34+,35-/m1/s1

InChI Key

BUFZBQQWGJGQFF-HONXXXHTSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(CCC(C4)OC(=C)C5=CC=CC=C5)C)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC(=C)C5=CC=CC=C5)C)C

Origin of Product

United States

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